6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. For instance, pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives have been synthesized and are considered essential for various applications in medicinal and agricultural chemistry. The synthesis process involves several steps, including conversion, cyclization, aromatization, and reduction, showcasing the compound's versatility in chemical transformations (Bencková & Krutošíková, 1997).
Biological Activity
The compound and its derivatives have been evaluated for biological activities. Specifically, thalidomide derivatives like 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-ones were synthesized and tested for inhibitory activity against various cell lines. The results indicated significant activities, particularly against certain cancer cell lines, highlighting the compound's potential in medicinal chemistry (孙广龙 et al., 2014).
Material Sciences
Derivatives of this compound have also found applications in material sciences. Pyrazolo[4,3-b] pyridine derivatives, for example, demonstrated stability under thermal analysis and exhibited promising properties when used in devices. Their absorption spectra and optical properties were studied, showing potential for use in various applications including but not limited to photovoltaic properties (El-Menyawy et al., 2019).
Mechanism of Action
Target of Action
The primary target of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . They are key players in the development and progression of many types of tumors, making them attractive targets for cancer therapy .
Mode of Action
This compound interacts with FGFRs by binding to the receptor’s extracellular ligand-binding domains . This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The binding of this compound to FGFRs affects several key biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . Additionally, it significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other molecules in the cellular environment that may compete for binding to FGFRs.
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-Methyl-1H-Pyrrolo[3,2-b]Pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions inhibit the receptor’s activity, which is crucial in regulating cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with various cancers .
Cellular Effects
This compound affects various cellular processes, including cell proliferation, apoptosis, and migration. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to inhibit FGFRs highlights its potential as a targeted therapy for cancers driven by FGFR signaling abnormalities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere and low temperatures, such as -20°C . Long-term studies have shown that its inhibitory effects on FGFRs and cancer cell proliferation remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses effectively inhibit tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects . Understanding the transport mechanisms is essential for optimizing its delivery and distribution in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with target biomolecules and its overall efficacy in inhibiting FGFRs and other cellular processes .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-9(11-6)4-7(12-2)5-10-8/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYBLCICEKHSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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